molecular formula C17H19F3N8O B6453058 4-cyclopropyl-1-methyl-3-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2548995-30-6

4-cyclopropyl-1-methyl-3-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6453058
CAS No.: 2548995-30-6
M. Wt: 408.4 g/mol
InChI Key: PLECAPJDYZYXSC-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are used in a wide range of applications, including as synthetic intermediates and promising pharmaceuticals . Piperidines, on the other hand, are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are commonly found in many natural products and pharmaceuticals.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been the subject of many studies due to their biological importance . Various synthetic methods have been developed to access a wide range of 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and piperidines can vary greatly depending on the substituents attached to the ring. In general, these compounds can form hydrogen bonds and dipole interactions with biological receptors, which makes them useful as pharmacophores .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions that a 1,2,4-triazole derivative can undergo depend on the substituents attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary greatly depending on their structure. For example, the presence of different substituents can affect their solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary greatly depending on their structure and the biological target they interact with. They have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary greatly depending on their structure. Some 1,2,4-triazole derivatives are used as pharmaceuticals and have been thoroughly tested for safety and efficacy .

Future Directions

The development of new synthetic methods and the discovery of new biological activities of 1,2,4-triazole derivatives are areas of ongoing research . This research could lead to the discovery of new drug candidates and the development of new target-oriented drugs for the treatment of various diseases .

Properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8O/c1-25-16(29)27(11-2-3-11)14(24-25)10-6-8-26(9-7-10)13-5-4-12-21-22-15(17(18,19)20)28(12)23-13/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLECAPJDYZYXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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